N-(2-ethoxyphenyl)-5-oxoprolinamide
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Overview
Description
N-(2-ethoxyphenyl)-5-oxoprolinamide is a chemical compound with a unique structure that includes an ethoxyphenyl group and a 5-oxoprolinamide moiety
Preparation Methods
The synthesis of N-(2-ethoxyphenyl)-5-oxoprolinamide typically involves the reaction of 2-ethoxyaniline with a suitable acylating agent under controlled conditions. One common method involves the use of diethyl oxalate and o-ethylaniline as starting materials . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to yield the desired product. Industrial production methods may involve scaling up this reaction with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-ethoxyphenyl)-5-oxoprolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-ethoxyphenyl)-5-oxoprolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-oxoprolinamide involves its interaction with specific molecular targets. The ethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the 5-oxoprolinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-5-oxoprolinamide can be compared with other similar compounds such as:
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: This compound has a similar ethoxyphenyl group but differs in the amide linkage and additional ethyl group.
(Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: This compound includes a thioxo-thiazolidinone ring and a nitrobenzylidene group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-11-6-4-3-5-9(11)15-13(17)10-7-8-12(16)14-10/h3-6,10H,2,7-8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNCMTXSDFIPBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235287 |
Source
|
Record name | N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4108-13-8 |
Source
|
Record name | N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4108-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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